molecular formula C12H19NO5 B6604240 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid CAS No. 2866308-72-5

6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid

Cat. No. B6604240
CAS RN: 2866308-72-5
M. Wt: 257.28 g/mol
InChI Key: MVMCOYCPPYKUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid (TBCA) is an organic compound belonging to the azaspiro compound family. It is a type of carboxylic acid, which is a type of organic acid that contains a carboxyl group (-COOH). TBCA has a wide range of applications in the synthesis of organic compounds and in the study of biochemical and physiological processes.

Scientific Research Applications

6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of various organic compounds, such as peptides and peptidomimetics. It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition and receptor-ligand interactions. Furthermore, 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid has been used as a model compound for studying the structure and reactivity of other organic compounds.

Mechanism of Action

6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid is an organic acid, which means that it can act as an acid in certain reactions. It can donate a proton (H+) to a base, forming a salt. It can also react with an alkene to form an acid anhydride. Furthermore, 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid can act as a nucleophile, meaning that it can react with electrophiles to form covalent bonds.
Biochemical and Physiological Effects
6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid has been used in the study of biochemical and physiological processes, such as enzyme inhibition and receptor-ligand interactions. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid has been used to study the binding of ligands to receptors, such as the muscarinic receptor.

Advantages and Limitations for Lab Experiments

6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, making it a cost-effective choice for research. Furthermore, it is chemically stable and has a low toxicity, making it safe to handle. However, 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, it can react with other compounds, making it difficult to use in certain reactions.

Future Directions

There are a number of potential future directions for the use of 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid in scientific research. It could be used as a catalyst in the synthesis of peptide-based drugs. It could also be used to study the binding of small molecules to proteins. Furthermore, it could be used to study the structure and reactivity of other organic compounds. Finally, it could be used to study the biochemical and physiological effects of other compounds.

Synthesis Methods

6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid can be synthesized from a variety of starting materials, including 6-bromo-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid (BAC) and tert-butyl bromide. The synthesis of 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid from BAC and tert-butyl bromide involves a two-step reaction. In the first step, the BAC is reacted with tert-butyl bromide to form a tert-butyl ester of BAC. In the second step, the tert-butyl ester of BAC is hydrolyzed to form 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid.

properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-12(6-17-7-12)4-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMCOYCPPYKUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-Butoxycarbonyl)-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid

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